D1/D2 Receptor Selectivity Ratio: A68930 vs. Fenoldopam and Dopamine
A68930 demonstrates substantially higher D1/D2 selectivity compared to fenoldopam and the endogenous ligand dopamine. In rat caudate-putamen assays, A68930 exhibits an EC50 of 2.1 nM at D1 receptors and 3,920 nM at D2 receptors, yielding a D2/D1 ratio of approximately 1,867-fold [1]. In contrast, fenoldopam, a clinically used D1 agonist, displays a D1 potency of 21.4 nM in LLC-PK1 cells and retains meaningful D2 activity, while dopamine itself acts as a non-selective agonist at both receptor families [2]. This extreme selectivity reduces confounding D2-mediated effects in experimental systems.
| Evidence Dimension | D1 versus D2 receptor selectivity ratio |
|---|---|
| Target Compound Data | D1 EC50 = 2.1 nM; D2 EC50 = 3,920 nM; D2/D1 ratio = 1,867 |
| Comparator Or Baseline | Fenoldopam: D1 EC50 = 21.4 nM, partial agonist (intrinsic activity 31% of dopamine); Dopamine: non-selective full agonist at both D1 and D2 receptors |
| Quantified Difference | A68930 exhibits ~1,867-fold selectivity for D1 over D2; fenoldopam is ~9-fold less potent at D1 and retains D2 activity |
| Conditions | Rat caudate-putamen adenylate cyclase assay for D1 and D2 (A68930); porcine LLC-PK1 renal epithelial cells for fenoldopam and dopamine |
Why This Matters
Extreme D1/D2 selectivity ensures experimental outcomes reflect D1-specific signaling without confounding D2-mediated effects, critical for target validation studies.
- [1] DeNinno MP, Schoenleber R, MacKenzie R, Britton DR, Asin KE, Briggs C, Trugman JM, Ackerman M, Artman L, Bednarz L, et al. A68930: a potent agonist selective for the dopamine D1 receptor. Eur J Pharmacol. 1991 Jun 25;199(2):209-19. View Source
- [2] Grenader A, Healy DP. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells. Br J Pharmacol. 1992 Jun;106(2):229-30. View Source
